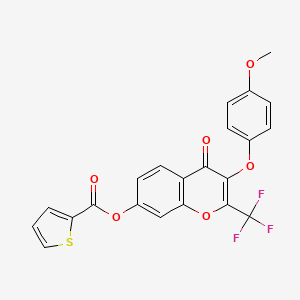

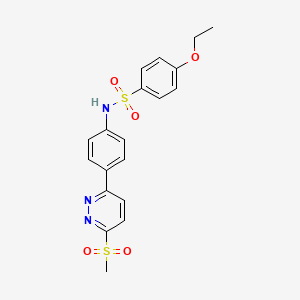

![molecular formula C15H16O5 B2636699 [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 438027-96-4](/img/structure/B2636699.png)

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a chemical compound with the molecular formula C15H16O5 . It has an average mass of 276.284 Da and a monoisotopic mass of 276.099762 Da . The compound is also known by its IUPAC name 2-((4-butyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid .

Molecular Structure Analysis

The molecular structure of [(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid consists of a chromen-7-yl group attached to an acetic acid moiety via an oxygen atom . The chromen-7-yl group contains a butyl substituent at the 4-position and a 2-oxo group .

Physical And Chemical Properties Analysis

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 477.2±45.0 °C at 760 mmHg . The compound has a flash point of 179.6±22.2 °C . It has a molar refractivity of 71.2±0.3 cm3 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

Aplicaciones Científicas De Investigación

-

Water Soluble Photoactive Cellulose Derivatives

- Scientific Field : Material Science

- Application Summary : This research involves the synthesis and characterization of water soluble photoactive cellulose derivatives . These derivatives are prepared by a mild esterification of the biopolymer with a similar compound, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .

- Methods of Application : The carboxylic acid of the compound is activated with N,N′-carbonyldiimidazole, followed by modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride .

- Results : The resulting water soluble polyelectrolytes are decorated with high amounts of photochemically active chromene moieties . The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .

-

Synthesis of 2-Oxo-2H-Chromen-7-yl 4-Chlorobenzoate

- Scientific Field : Organic Chemistry

- Application Summary : This research describes the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This compound is synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Methods of Application : The reaction is carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .

- Results : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

-

Synthesis of 4-Oxobutenoic Acids

- Scientific Field : Organic Chemistry

- Application Summary : 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation .

- Methods of Application : Currently, routes to their synthesis can be problematic and lack generality .

- Results : The research did not provide specific results or outcomes .

-

Antimicrobial Activity of Synthesized Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : This research involves the synthesis of new compounds and testing their antimicrobial activity .

- Methods of Application : The specific methods of synthesis and testing were not provided .

- Results : The synthesized compounds showed antimicrobial activity against K. pneumoniae, E. coli, and S. aureus .

-

Synthesis of 7-Acetoxy-4-methylcoumarin

- Scientific Field : Medicinal Chemistry

- Application Summary : 7-Acetoxy-4-methylcoumarin is an organic compound used in the production of antiallergic drugs .

- Methods of Application : The specific methods of synthesis were not provided .

- Results : The synthesized compound is used in the production of antiallergic drugs .

-

Synthesis of 2-Oxo-2H-Chromen-7-yl 4-Chlorobenzoate

- Scientific Field : Organic Chemistry

- Application Summary : This research describes the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate . This compound is synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Methods of Application : The reaction is carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .

- Results : The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Propiedades

IUPAC Name |

2-(4-butyl-2-oxochromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-2-3-4-10-7-15(18)20-13-8-11(5-6-12(10)13)19-9-14(16)17/h5-8H,2-4,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZMMXHFTDPQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2636623.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2636624.png)

![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)

![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)